2-Chloro-3-fluoro-4-vinylpyridine

Catalog No.
S13960909
CAS No.
M.F
C7H5ClFN
M. Wt
157.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-fluoro-4-vinylpyridine

Product Name

2-Chloro-3-fluoro-4-vinylpyridine

IUPAC Name

2-chloro-4-ethenyl-3-fluoropyridine

Molecular Formula

C7H5ClFN

Molecular Weight

157.57 g/mol

InChI

InChI=1S/C7H5ClFN/c1-2-5-3-4-10-7(8)6(5)9/h2-4H,1H2

InChI Key

KRCYYTMNCUKFFM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=NC=C1)Cl)F

2-Chloro-3-fluoro-4-vinylpyridine is an organic compound belonging to the pyridine family, characterized by the presence of a chlorine atom at the second position, a fluorine atom at the third position, and a vinyl group at the fourth position of the pyridine ring. Its molecular formula is C7H6ClF, and it exhibits unique electronic properties due to the halogen substitutions. This compound has garnered attention in various fields of chemistry and biology due to its potential applications and reactivity.

  • Oxidation: This compound can be oxidized to form pyridine N-oxides, which are valuable intermediates in organic synthesis.
  • Reduction: Reduction reactions can convert the vinyl group into other functional groups, such as ethyl or propyl chains.
  • Substitution: Nucleophilic substitution reactions can replace either the chlorine or fluorine atoms with other functional groups, allowing for further functionalization of the molecule.

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium or platinum catalysts for reduction, and sodium hydride or potassium tert-butoxide for substitution reactions.

Research indicates that 2-chloro-3-fluoro-4-vinylpyridine exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound's interaction with specific enzymes and receptors may lead to inhibition of microbial growth or induction of apoptosis in cancer cells. Its unique structure allows it to modulate various biological pathways, making it a candidate for further pharmacological studies.

The synthesis of 2-chloro-3-fluoro-4-vinylpyridine can be achieved through various methods:

  • Fluorination of Pyridine Derivatives: This method involves selective fluorination of pyridine derivatives using fluorinating agents.
  • Suzuki-Miyaura Coupling Reaction: This widely used method forms carbon-carbon bonds and can be applied to synthesize vinyl-substituted pyridines.
  • One-Pot Reactions: Recent advancements have introduced one-pot processes using copper fluoride as a fluorinating agent, which simplifies the synthesis while maintaining high yields.

These methods emphasize safety and efficiency, often utilizing environmentally benign reagents and optimized reaction conditions.

2-Chloro-3-fluoro-4-vinylpyridine has diverse applications across several fields:

  • Chemical Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceutical Development: The compound is being explored as a pharmaceutical intermediate with potential therapeutic applications.
  • Material Science: It is utilized in producing specialty chemicals and materials, including polymers and catalysts.

Studies on 2-chloro-3-fluoro-4-vinylpyridine have revealed its interactions with various biomolecules:

  • Enzyme Inhibition: It has shown potential in inhibiting cytochrome P450 enzymes, which play crucial roles in drug metabolism.
  • Cellular Effects: The compound influences cellular signaling pathways and gene expression, affecting detoxification processes within cells.

The stability and degradation of this compound under laboratory conditions are critical factors influencing its biological activity over time.

Several compounds share structural similarities with 2-chloro-3-fluoro-4-vinylpyridine:

Compound NameStructure DescriptionUnique Features
2-Chloro-3-fluoropyridineChlorine at position 2 and fluorine at position 3Lacks vinyl group; less versatile in functionalization
4-Chloro-3-fluoropyridineChlorine at position 4 and fluorine at position 3Different reactivity due to chlorine placement
2-Fluoro-4-vinylpyridineFluorine at position 2 and vinyl at position 4No chlorine; different electronic properties

The uniqueness of 2-chloro-3-fluoro-4-vinylpyridine lies in its combination of both chlorine and fluorine atoms along with a vinyl group, which enhances its reactivity compared to its analogs. This combination allows for greater versatility in synthetic applications, making it an attractive target for research in organic chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

157.0094550 g/mol

Monoisotopic Mass

157.0094550 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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